1-{1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
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Overview
Description
The compound contains several functional groups including a 1,2,3-triazole ring, a pyrrolidine ring, a thiophene ring, and a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole, pyrrolidine, thiophene, and phenyl groups. For example, the 1,2,3-triazole ring can participate in various reactions such as nucleophilic substitution, reduction, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could contribute to its stability and solubility .Scientific Research Applications
Synthesis and Structural Analysis
- Isomorphous Structures and Disorder : Research has shown that isomorphous structures of related compounds demonstrate significant disorder, impacting the quality of structural descriptions and complicating automatic isomorphism detection during data mining in databases like the Cambridge Structural Database (Rajni Swamy et al., 2013).
Medicinal Chemistry and Drug Discovery
- P2X7 Antagonist for Mood Disorders : A study developed a dipolar cycloaddition reaction to access novel P2X7 antagonists for mood disorders, showcasing the potential of related compounds in therapeutic applications (Chrovian et al., 2018).
- Antibacterial and Antimycobacterial Activities : A library of dihydropyrrolone conjugates was investigated for antibacterial, antifungal, and antimycobacterial activities, demonstrating good to moderate efficacy, suggesting the potential of similar compounds in antimicrobial research (Pandya et al., 2019).
Material Science and Catalysis
- Boric Acid Ester Intermediates : Studies on boric acid ester intermediates with benzene rings indicate their significance in crystallography and conformational analyses, contributing to the understanding of molecular structures and properties (Huang et al., 2021).
Corrosion Inhibition
- Mild Steel Corrosion Inhibitors : Triazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic mediums, showcasing the application of similar compounds in protecting metal surfaces (Ma et al., 2017).
Mechanism of Action
Triazoles
are a class of compounds that have been found to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of an enzyme .
Future Directions
Properties
IUPAC Name |
(4-thiophen-3-ylphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(20-8-5-16(11-20)21-9-7-18-19-21)14-3-1-13(2-4-14)15-6-10-23-12-15/h1-4,6-7,9-10,12,16H,5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZUOGAQJZFZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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